2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid
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Overview
Description
2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a piperazine ring through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid can be achieved through a multi-step process. One common method involves the reaction of 4-methylpiperazine with 3-bromopropionic acid to form 3-(4-methylpiperazin-1-yl)propanoic acid. This intermediate is then coupled with 2-carboxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzoic acid moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Imatinib: Shares a piperazine moiety and is used as a tyrosine kinase inhibitor.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a similar structure used in cancer treatment.
Uniqueness: 2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-16-8-10-17(11-9-16)14(18)7-6-12-4-2-3-5-13(12)15(19)20/h2-5H,6-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIKMBFDARDTIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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